(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a stereospecific substitution pattern. The compound’s structure includes a cyclopentane ring with a chiral center at positions 1S and 3R, a 4-methoxyphenyl ketone group at the 3-position, and a carboxylic acid moiety at the 1-position. This configuration confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in metabolic or inflammatory disorders .
Properties
IUPAC Name |
(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-6-4-11(5-7-13)14(16)9-10-2-3-12(8-10)15(17)18/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,18)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWFYCXQBGDKBK-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146890 | |
| Record name | rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-29-9 | |
| Record name | rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentane derivatives and 4-methoxybenzaldehyde.
Formation of the Intermediate: The cyclopentane derivative undergoes a Friedel-Crafts acylation reaction with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate.
Reduction and Chiral Resolution: The intermediate is then reduced using a suitable reducing agent like sodium borohydride. Chiral resolution is achieved using chiral chromatography or enzymatic methods to obtain the desired (1S,3R) enantiomer.
Final Step: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated chiral resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| MCF-7 | 5.0 |
| HCT-116 | 4.8 |
These findings suggest that this compound could be developed into a potential anticancer agent due to its ability to induce apoptosis in malignant cells.
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes related to cancer progression and metabolic disorders.
Enzyme Targeting
Research indicates that similar compounds can inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases. The inhibition of such enzymes may provide therapeutic benefits in conditions like Alzheimer's disease.
The biological activities of this compound can be summarized as follows:
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Cyclopentane Carboxylic Acid Derivatives
Key Observations :
Key Observations :
Biological Activity
(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative characterized by its unique stereochemistry and functional groups, which include a carboxylic acid and a methoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the context of drug design and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18O4, with a molecular weight of 262.301 g/mol. The compound features a cyclopentane ring, which contributes to its structural rigidity and influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.301 g/mol |
| Density | 1.181 g/cm³ |
| Boiling Point | 435.6 °C |
| Flash Point | 162.1 °C |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound's carboxylic acid group may facilitate interactions with various enzymes, potentially acting as an inhibitor or modulator in metabolic pathways.
- Receptor Binding : Similar compounds have shown promise as receptor antagonists, particularly in the context of thromboxane A2 receptor interactions, suggesting that this compound may exhibit similar properties.
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds and their analogs:
- Thromboxane A2 Receptor Antagonism : Research indicates that derivatives of cyclopentane-1,2-dione can serve as effective substitutes for carboxylic acids in receptor antagonism, showcasing IC50 values comparable to traditional carboxylic acids. This suggests that this compound may also exhibit significant receptor binding capabilities .
- Analgesic Properties : A study identified cyclopentane carboxylic acids as potent inhibitors of voltage-gated sodium channels (NaV1.7), which are critical in pain signaling pathways. The findings indicate that structural modifications, such as those present in this compound, could enhance analgesic efficacy .
Comparative Analysis with Related Compounds
A comparative analysis highlights the potential advantages of this compound over structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylcyclopentanecarboxylic acid | Methyl group on cyclopentane | Anti-inflammatory |
| 3-Methoxybenzoic acid | Aromatic ring with methoxy group | Analgesic properties |
| This compound | Cyclopentane with methoxyphenyl | Potential analgesic/receptor antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
